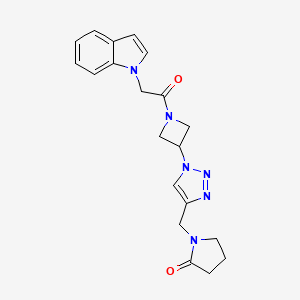

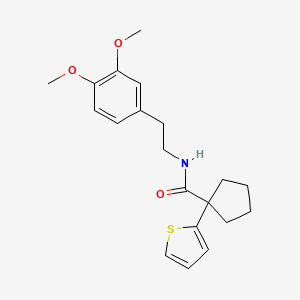

1-((1-(1-(2-(1H-吲哚-1-基)乙酰)氮杂环丁烷-3-基)-1H-1,2,3-三唑-4-基)甲基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-((1-(1-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one" is a complex molecule that appears to be related to several classes of heterocyclic compounds, including indoles, azetidines, triazoles, and pyrrolidines. These structural motifs are often found in biologically active molecules and are of significant interest in medicinal chemistry due to their potential therapeutic properties.

Synthesis Analysis

The synthesis of complex molecules like the one described often involves multi-step reactions that can include the formation of azetidinone-tethered azomethine ylides, which can undergo 1,3-dipolar cycloadditions to form pyrrolizidine systems . Additionally, the use of click chemistry, specifically the azide-alkyne cycloaddition, is a common strategy to introduce 1,2,3-triazole units into molecules . The synthesis of related compounds has also been achieved through palladium-catalyzed intramolecular amination of C-H bonds , and cobalt(III)-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using a variety of spectroscopic techniques, including NMR, IR, and X-ray crystallography . Density functional theory (DFT) studies can be used to optimize the geometry of the compounds and estimate global reactivity parameters from frontier molecular orbitals .

Chemical Reactions Analysis

The compound is likely to participate in a range of chemical reactions due to the presence of reactive functional groups. For instance, the azetidine ring can be involved in ring-opening reactions , while the triazole moiety can engage in nucleophilic substitution reactions . The indole part of the molecule is a versatile pharmacophore and can undergo various electrophilic and nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their acid dissociation constants, can be determined using techniques like potentiometric titration . The drug-likeness of these molecules can be assessed using computational models to predict their potential as therapeutic agents . Additionally, the biological activities, such as anti-proliferative effects, can be evaluated in vitro .

科学研究应用

杂环化学与药物发现

杂环化合物,包括氮杂环丙烷、吡咯烷和吲哚,是新药物开发中的基础。这些结构通常用于设计具有特定生物活性的分子,如抗菌、抗真菌和抗癌性能。所讨论的分子可能利用其杂环组分的生物活性来靶向特定的生物途径或酶。

氮杂环丙烷和吡咯烷:分别是四元和五元含氮环,以其在合成和药物化学中的应用而闻名。它们作为合成多种具有生物活性化合物的关键中间体。例如,氮杂环丙烷已被用于合成β-内酰胺,这对其抗菌性能至关重要。同样,吡咯烷在创造具有潜在中枢神经系统药物作用的化合物中起着重要作用,展示了它们在药物设计中的多功能性(Singh, D’hooghe, & Kimpe, 2008)。

吲哚:吲哚基团是天然产物和药物中常见的骨架,以其多样的药理活性而闻名。含有吲哚核的化合物被探索其在治疗癌症、微生物感染和神经退行性疾病等各种疾病中的潜力。将吲哚并入分子可能旨在利用这些生物活性进行治疗应用。

先进合成技术

分子的复杂结构表明使用了先进的合成技术,包括钯催化的分子内胺化、点击化学和偶氮甲基亚胺环加成。这些方法对于构建分子的复杂框架至关重要,可精确控制其多个杂环环的形成。

钯催化的分子内胺化:这种技术在形成C-N键方面起着关键作用,能够从简单前体高效合成氮杂环丙烷和吡咯烷。它突显了分子的合成复杂性以及创造具有不同生物活性的多样衍生物的潜力(He et al., 2012)。

点击化学:化合物中的三唑基团表明使用了点击化学,这是一种组装具有高选择性和产率的复杂分子的强大工具。这种方法通常用于生成具有潜力作为治疗剂的分子,利用三唑环的稳定性和生物相容性(Aouad, 2017)。

作用机制

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

未来方向

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products . The development of new drugs that overcome the AMR problems is necessary .

属性

IUPAC Name |

1-[[1-[1-(2-indol-1-ylacetyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c27-19-6-3-8-24(19)10-16-11-26(22-21-16)17-12-25(13-17)20(28)14-23-9-7-15-4-1-2-5-18(15)23/h1-2,4-5,7,9,11,17H,3,6,8,10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFRRNTZAIJSHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CN4C=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

![(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone](/img/structure/B2500251.png)

![N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2500252.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)

![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)

![Ethyl 3-[(4-methylpiperidin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2500267.png)